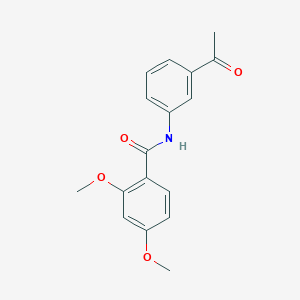

N-(3-acetylphenyl)-2,4-dimethoxybenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-8-7-14(21-2)10-16(15)22-3/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCVNHHLXPKADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetylphenyl 2,4 Dimethoxybenzamide and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the N-(3-acetylphenyl)-2,4-dimethoxybenzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by identifying strategic bond disconnections. ias.ac.in For this compound, the most logical and common strategic disconnection is at the amide bond (C-N). amazonaws.com This is a standard approach for molecules containing a heteroatom linkage, as it simplifies the structure into two more manageable precursors. ias.ac.in

This disconnection breaks the target molecule into two primary synthons: an electrophilic acyl synthon derived from the 2,4-dimethoxybenzoyl moiety and a nucleophilic amino synthon from the 3-acetylphenyl group. The corresponding chemical equivalents, or starting materials, for these synthons are 2,4-dimethoxybenzoic acid (or one of its activated derivatives) and 3-aminoacetophenone. Both of these precursors are readily available, making this retrosynthetic route highly viable for laboratory synthesis.

Figure 1: Retrosynthetic Disconnection of this compound

In this diagram, 'Ph' represents a phenyl ring and 'Ac' represents an acetyl group.

Established and Emerging Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the formation of the central amide linkage between the two key precursors.

Amide Bond Formation Protocols for this compound

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. nih.govresearchgate.net The synthesis of this compound can be achieved through several reliable methods.

Direct condensation involves reacting the carboxylic acid (2,4-dimethoxybenzoic acid) with the amine (3-aminoacetophenone). This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting the formation of the amide bond under relatively mild conditions. A variety of such agents have been developed to ensure high yields and minimize side reactions like epimerization, though the latter is not a concern for this achiral molecule. nih.gov

Interactive Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Activating Mechanism |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble carbodiimide, similar to DCC. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive activated ester. |

| HOBt | Hydroxybenzotriazole | Often used with carbodiimides to suppress side reactions and increase efficiency. nih.gov |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent that forms an activated ester. |

A highly effective and traditional method for amide synthesis involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. researchgate.net 2,4-dimethoxybenzoic acid can be readily converted to 2,4-dimethoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acid chloride is a potent electrophile that reacts rapidly and often quantitatively with 3-aminoacetophenone. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This two-step approach is one of the most robust and widely used methods for preparing benzamide (B126) derivatives.

Functionalization and Derivatization of the Phenyl and Benzamide Moieties

An alternative synthetic strategy involves forming the core amide scaffold first, followed by the introduction of the desired functional groups.

This approach would begin with the synthesis of N-phenyl-2,4-dimethoxybenzamide, followed by the regioselective introduction of the acetyl group onto the N-phenyl ring. This transformation is achieved via the Friedel-Crafts acylation reaction, a classic method for forming carbon-carbon bonds with aromatic rings. acgpubs.org

In this scenario, N-phenyl-2,4-dimethoxybenzamide would be treated with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂), in the presence of a Lewis acid catalyst. The amide group (-NH-CO-) is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. However, the reaction conditions can influence the regioselectivity. The desired product requires acetylation at the meta-position (position 3) of the aniline (B41778) ring. While direct acylation at the meta position is challenging due to the directing effect of the amide group, specific catalysts and conditions can be employed to achieve the desired regioselectivity. researchgate.netresearchgate.net The choice of solvent and catalyst is crucial for controlling the reaction outcome. acgpubs.org

Interactive Table 2: Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Notes |

| AlCl₃ | Anhydrous conditions, often in solvents like CS₂ or nitrobenzene. researchgate.net | The most common and powerful Lewis acid for this reaction. |

| FeCl₃ | Similar to AlCl₃ but generally milder. | Can offer different selectivity in some cases. |

| ZnCl₂ | Milder Lewis acid, requires higher temperatures. | Useful for sensitive substrates. |

| Solid Acid Catalysts | Zeolites, Zirconium Phosphate. researchgate.net | Heterogeneous catalysts that can be easily removed and may offer improved regioselectivity. researchgate.net |

| Brønsted Superacids | Triflic acid (CF₃SO₃H). nih.gov | Can promote carboxamidation directly on arenes. nih.gov |

Methoxylation Approaches to the 2,4-Dimethoxybenzamide (B3047998) Core

A primary and well-established method for synthesizing 2,4-dimethoxybenzoic acid is through the exhaustive methylation of 2,4-dihydroxybenzoic acid. This transformation involves the use of a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. The base serves to deprotonate the phenolic hydroxyl groups, enhancing their nucleophilicity and facilitating the subsequent Williamson ether synthesis reaction to form the two methoxy (B1213986) groups.

Once 2,4-dimethoxybenzoic acid is obtained, it can be converted into a more reactive acylating agent to facilitate amide bond formation. A common strategy is the conversion of the carboxylic acid to its corresponding acid chloride, 2,4-dimethoxybenzoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent such as tetrahydrofuran (B95107) (THF). The resulting acid chloride is a highly reactive electrophile that can readily undergo nucleophilic attack by an amine to form the benzamide.

An alternative pathway involves the direct amidation of methyl 2,4-dihydroxybenzoate (B8728270) with ammonia (B1221849) to form 2,4-dihydroxybenzamide. chemicalbook.com The resulting dihydroxybenzamide can then be subjected to methylation to yield the desired 2,4-dimethoxybenzamide core.

Advanced Chemical Transformations Relevant to this compound Synthesis

Modern organic synthesis offers a range of advanced chemical transformations that can be applied to the construction of complex molecules like this compound. These methods provide alternative routes that can offer improved selectivity, efficiency, and functional group tolerance compared to more traditional approaches.

Selective Oxidative Transformations (e.g., Decarbonylative Cleavage)

Selective oxidation reactions are powerful tools in synthesis, enabling the precise modification of specific functional groups within a molecule. escholarship.org In the context of benzamide synthesis, oxidative transformations can be employed to form the amide bond itself or to modify precursors in a controlled manner. organic-chemistry.orgresearchgate.net

A notable advanced transformation is the decarbonylative cross-coupling of amides. acs.org This strategy involves the transition-metal-catalyzed cleavage of the traditionally robust amide C-N bond. nih.govnih.gov Palladium catalysis, in particular, has been successfully employed for the decarbonylative borylation and cyanation of amides. nih.govnih.govacs.org The general mechanism involves the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into the amide N-C(O) bond, followed by the extrusion of carbon monoxide (CO). This generates a versatile aryl-metal intermediate that can participate in various cross-coupling reactions. acs.orgnih.gov While not a direct route to the target molecule, this methodology represents a significant advance in activating and functionalizing the otherwise inert amide bond, opening new avenues for synthetic design where an amide group can be used as a precursor to other functionalities. nih.govnsf.gov

The key features of palladium-catalyzed decarbonylative cross-coupling include:

Activation of Inert Bonds: It allows for the functionalization of the strong N-C acyl bond in amides.

Versatility: The resulting aryl-metal intermediates can be trapped by various coupling partners.

Selectivity: The reaction can be highly selective, often requiring specific activating groups on the amide nitrogen to facilitate the initial C-N bond cleavage. acs.orgnih.gov

Catalytic Addition Reactions for Benzamide Linkages

The formation of the amide bond between the 2,4-dimethoxybenzoyl moiety and 3-aminoacetophenone is the key step in assembling the final product. While traditional methods rely on stoichiometric activating agents, direct catalytic amidation has emerged as a more atom-economical and sustainable alternative. ucl.ac.uk These reactions typically proceed via the catalytic activation of the carboxylic acid, facilitating its condensation with the amine. mdpi.comresearchgate.net

A variety of catalysts have been developed for direct amidation, with boron-based catalysts being among the most reported. ucl.ac.uk Boronic acids can catalyze the direct condensation of carboxylic acids and amines, often requiring the removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus) or molecular sieves to drive the reaction to completion. ucl.ac.ukresearchgate.net Other catalytic systems based on titanium, zirconium, silicon, and other elements have also been developed. mdpi.com

The choice of catalyst and conditions is crucial and depends on the specific substrates involved. Catalytic methods offer a milder and often more efficient route to amide bond formation, avoiding the harsh reagents and wasteful byproducts associated with classical coupling methods. catalyticamidation.infouantwerpen.be

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Arylboronic Acids | Toluene (B28343) or Fluorobenzene, 65-110 °C, Azeotropic water removal | Commercially available, efficient for many substrates. | ucl.ac.ukresearchgate.net |

| B(OCH₂CF₃)₃ | tert-Amyl methyl ether (TAME), 86 °C, Dean-Stark apparatus | Effective for selective amidation of unprotected amino acids. | mdpi.com |

| Titanium(IV) Isopropoxide | Heat, neat or in a high-boiling solvent | Catalyzes secondary and tertiary amide formation. | mdpi.com |

| Dodecamethoxyneopentasilane | Solvent-free, heat | Good for poorly functionalized amides, avoids external water traps. | mdpi.com |

Optimization of Reaction Parameters and Reaction Engineering for this compound Synthesis

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield and purity while ensuring operational safety and efficiency. nsf.gov The direct amidation between 2,4-dimethoxybenzoic acid and 3-aminoacetophenone serves as a key example where optimization is critical. The primary variables include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Catalyst and Catalyst Loading: The effectiveness of a catalytic amidation can be highly dependent on the chosen catalyst. For instance, in acid-catalyzed condensations, stronger acids may show higher activity but can also lead to unwanted side reactions like amide hydrolysis, especially in the presence of water. nih.gov Catalyst loading is another key parameter; while higher loading might increase the reaction rate, it also increases cost and can complicate product purification.

Solvent: The solvent plays a crucial role in solubilizing reactants, mediating heat transfer, and influencing the reaction mechanism. nih.gov For direct amidation, non-polar solvents like toluene are often used to facilitate azeotropic water removal. mdpi.com However, the choice of solvent must be compatible with all functional groups in the reactants.

Temperature: Reaction temperature directly impacts the rate of reaction. Higher temperatures can accelerate the desired amide formation but may also promote decomposition or the formation of byproducts. researchgate.netnih.gov An optimal temperature must be found that balances reaction speed with selectivity.

Water Removal: In direct amidation reactions that produce water as a byproduct, its efficient removal is essential to shift the equilibrium towards the product. This is commonly achieved using molecular sieves for lower-temperature reactions or a Dean-Stark apparatus for reactions run at the boiling point of the solvent. ucl.ac.uk

The following table illustrates a hypothetical optimization study for a generic benzamide synthesis, demonstrating how varying conditions can impact the outcome.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Water Removal | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic Acid (10) | Toluene | 80 | None | 25 |

| 2 | Phenylboronic Acid (10) | Toluene | 110 | Dean-Stark | 85 |

| 3 | Phenylboronic Acid (10) | THF | 65 | Molecular Sieves | 78 |

| 4 | None | Toluene | 110 | Dean-Stark | <10 |

| 5 | Phenylboronic Acid (5) | Toluene | 110 | Dean-Stark | 82 |

This systematic approach to optimization is fundamental to developing a robust and scalable synthetic process suitable for producing this compound efficiently. nsf.gov

Advanced Structural Characterization of N 3 Acetylphenyl 2,4 Dimethoxybenzamide

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the identity and detailing the structural features of N-(3-acetylphenyl)-2,4-dimethoxybenzamide. Through the application of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), High-Resolution Mass Spectrometry (HRMS), and Electronic Absorption (UV-Vis) spectroscopy, a comprehensive electronic and vibrational profile of the molecule has been established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, the methoxy (B1213986) groups, the acetyl group, and the amide proton. The protons on the 2,4-dimethoxybenzoyl moiety are expected to appear as a set of coupled signals in the aromatic region, while the protons of the 3-acetylphenyl ring will also present a unique pattern. The two methoxy groups will likely show sharp singlets, and the acetyl protons will also appear as a singlet. The amide (N-H) proton typically presents as a broad singlet.

¹³C NMR: The carbon NMR spectrum displays signals for each unique carbon atom in the molecule. Key resonances include those for the two carbonyl carbons (amide and acetyl), the carbons of the two aromatic rings, the methoxy carbons, and the acetyl methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of their respective substituents (methoxy, acetyl, and amide groups).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on the analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.

¹H NMR Data| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 8.5 - 9.5 | br s |

| Aromatic C-H | 6.5 - 8.2 | m |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

¹³C NMR Data

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl (C=O) | 165 - 170 |

| Acetyl Carbonyl (C=O) | 195 - 200 |

| Aromatic C | 100 - 165 |

| Methoxy (-OCH₃) | 55 - 60 |

br s: broad singlet, s: singlet, m: multiplet

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity within the molecule.

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups present in the molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the amide group. Two distinct, strong carbonyl (C=O) stretching bands are anticipated: one for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹ and another for the acetyl ketone carbonyl at approximately 1680-1700 cm⁻¹. Vibrations associated with aromatic C=C bonds would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would be visible as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amide) | ~3300 | ~3300 | Stretching |

| C=O (Acetyl) | 1680-1700 | 1680-1700 | Stretching |

| C=O (Amide I) | 1650-1680 | 1650-1680 | Stretching |

| C=C (Aromatic) | 1450-1600 | 1450-1600 | Ring Stretching |

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight and elemental formula of the compound. For this compound (C₁₇H₁₇NO₄), the exact mass can be calculated. HRMS analysis provides a measured mass with high accuracy (typically to within 5 ppm), which serves as a definitive confirmation of the molecular formula. For instance, a related compound, (E)-1-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, with the formula C₁₇H₁₃NO₂, had a calculated mass of 263.0946 and was found to be 263.0943.

Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO₄ |

| Calculated Exact Mass | 299.1158 g/mol |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum is influenced by the presence of chromophores, which are the parts of the molecule that absorb light. In this compound, the benzoyl and acetylphenyl groups act as the primary chromophores. The presence of these conjugated systems is expected to result in absorption maxima (λmax) in the ultraviolet region. The positions and intensities of these absorptions can be affected by the solvent used. For example, acetophenone (B1666503) exhibits absorption bands in the UV region.

Data Table: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Methanol | ~250-260 | π → π* |

| Ethanol/Methanol | ~290-310 | π → π* |

X-ray Crystallography of this compound and Its Analogues

Determination of Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly available, analysis of analogous structures provides significant insight into its likely solid-state conformation.

Intermolecular Interactions and Crystal Packing: In the solid state, molecules are likely to be organized through a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygens (both amide and acetyl) acting as acceptors. These hydrogen bonds can lead to the formation of chains or sheets within the crystal lattice. Weaker interactions, such as C-H···O and π-π stacking between the aromatic rings, may also play a role in stabilizing the crystal packing.

Data Table: Expected Crystallographic Parameters from Analogues

| Parameter | Expected Feature/Value |

|---|---|

| Hydrogen Bonding | N-H···O=C interactions forming chains or dimers. |

| Crystal System | Likely monoclinic or orthorhombic. |

| Conformation | Planar amide group; significant torsion angle between phenyl rings. |

Analysis of Intermolecular Interactions

A comprehensive analysis of the intermolecular interactions for this compound cannot be conducted at this time due to the absence of publicly available crystallographic data. Extensive searches for the crystal structure of this specific compound have not yielded any published results.

The most significant of these would likely be hydrogen bonding. The amide group (-NH-C=O) provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong N−H···O=C hydrogen bonds, which are a common and influential feature in the crystal structures of primary and secondary amides. These interactions can lead to the formation of well-defined one-dimensional chains or two-dimensional networks of molecules.

Additionally, weaker C−H···O hydrogen bonds are expected to contribute to the stability of the crystal structure. Potential hydrogen bond acceptors for these interactions include the oxygen atoms of the acetyl group, the two methoxy groups, and the amide carbonyl group. The aromatic and methyl C-H groups can act as donors in these interactions.

Beyond classical hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings and dispersion forces would also influence the molecular packing. The relative orientation of the phenyl rings could allow for parallel-displaced or T-shaped π-π interactions, further stabilizing the crystal lattice.

While these interactions can be predicted based on the molecular structure, a detailed and accurate description, including specific bond lengths, angles, and energies, is contingent upon the experimental determination of the compound's crystal structure through techniques such as single-crystal X-ray diffraction. Without this empirical data, any discussion of the intermolecular interactions remains speculative. A data table summarizing such interactions cannot be generated in the absence of the necessary experimental results.

Computational and Theoretical Investigations of N 3 Acetylphenyl 2,4 Dimethoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energetic properties. These methods are fundamental to predicting chemical reactivity and physical characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov For a molecule like N-(3-acetylphenyl)-2,4-dimethoxybenzamide, DFT calculations can elucidate its stability, reactivity, and electronic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. aimspress.comyoutube.com A smaller energy gap generally implies higher reactivity. researchgate.netnih.gov For benzamide (B126), the HOMO-LUMO gap has been calculated at 5.611 eV. researchgate.net

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netdtic.milrsc.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack, and positive potential around the amide proton. researchgate.netnih.gov

These computational analyses yield various global chemical reactivity descriptors, which are summarized in the table below. Such data, illustrated here with representative values for related compounds, are vital for predicting how the molecule will behave in chemical reactions.

Table 1: Example of DFT-Calculated Chemical Reactivity Descriptors This table contains illustrative data typical for benzamide-related structures and does not represent experimental results for this compound.

| Parameter | Symbol | Formula | Typical Value | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | - | -0.9 eV | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.6 eV | Chemical reactivity and stability nih.gov |

| Ionization Potential | IP | -EHOMO | 6.5 eV | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 0.9 eV | Energy released when adding an electron |

| Global Hardness | η | (IP - EA) / 2 | 2.8 eV | Resistance to change in electron distribution |

| Global Softness | S | 1 / (2η) | 0.178 eV-1 | Polarizability and reactivity nih.gov |

| Electronegativity | χ | (IP + EA) / 2 | 3.7 eV | Power to attract electrons |

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers that separate them. nih.gov

A key feature of N-aryl benzamides is the restricted rotation around the amide (C-N) and aryl-carbonyl (C-C) bonds. nih.govnsf.gov Computational methods can be used to perform a Potential Energy Surface (PES) scan, where a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step, with all other geometric parameters being optimized. uni-muenchen.deq-chem.comreadthedocs.io This process generates an energy profile that reveals the most stable conformations and the transition states between them. nsf.govmdpi.com

For instance, studies on substituted benzamides show that ortho-substituents can dramatically increase the rotational barriers around both the N-C(O) and C-C(O) axes due to steric hindrance. nih.govnsf.gov In this compound, the methoxy groups at the 2- and 4-positions and the acetyl group on the N-phenyl ring would influence the preferred orientation of the aromatic rings relative to the central amide plane. DFT calculations on similar molecules have shown that conformations found in crystal structures can be slightly higher in energy (2.5-3.2 kJ/mol) than the theoretical gas-phase minimum, indicating that crystal packing forces can influence molecular shape. nih.gov

Table 2: Illustrative Rotational Energy Barriers for Substituted Benzamides This table presents example data based on computational studies of analogous compounds to illustrate the concept of rotational barriers.

| Rotational Bond | Description | Typical Calculated Barrier (kcal/mol) | Influencing Factors |

|---|---|---|---|

| Amide (CO-N) | Rotation between syn and anti conformers | 12 - 23 | Amide substitution, electronic effects mdpi.comnih.gov |

| Aryl-Carbonyl (Ar-CO) | Rotation of the dimethoxybenzoyl ring | 5 - 19 | Steric hindrance from ortho-substituents nsf.gov |

| Aryl-Nitrogen (Ar-N) | Rotation of the acetylphenyl ring | ~3 | Nature of substituents on the N-aryl ring mdpi.com |

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. DFT methods can accurately compute parameters for various spectroscopic techniques. For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated, helping to assign specific bands in the experimental spectra to particular molecular motions. Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption peaks observed in UV-visible spectroscopy.

Molecular Modeling and Simulation of this compound Interactions

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. mdpi.com This method is central to structure-based drug design. scialert.netnih.gov The process involves placing the ligand (in this case, various conformations of this compound) into the active site of a protein and using a scoring function to estimate the binding affinity for each pose. scialert.net

The results of a docking study provide a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction, and a detailed view of the ligand-protein interactions. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net For example, a docking study of benzamide derivatives against a glucokinase activator target identified key hydrogen bonding interactions with ARG63 and THR65 residues and π-π stacking with TYR214. nih.gov Such information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. researchgate.net

Table 3: Example of Molecular Docking Results for a Benzamide Derivative This table is a hypothetical representation of docking results to illustrate the typical data obtained from such a study.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | ASP 150 | Hydrogen Bond (Amide N-H) |

| LEU 85 | Hydrophobic Interaction (Acetylphenyl Ring) | ||

| PHE 148 | π-π Stacking (Dimethoxybenzoyl Ring) |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govuzh.ch MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe how the complex behaves in a simulated physiological environment. rjpbr.com

A primary application of MD is to assess the stability of the docked pose. nih.gov By running a simulation for tens to hundreds of nanoseconds, one can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over time suggests that the binding pose is stable, whereas a large fluctuation or increase in RMSD may indicate an unstable interaction. researchgate.net MD simulations also provide insights into the conformational changes that may occur in both the ligand and the protein upon binding. whiterose.ac.uk This dynamic information is crucial for validating docking results and gaining a deeper understanding of the binding mechanism. rsc.org Studies have shown that while most native poses from crystal structures remain stable in MD simulations, a significant percentage of incorrect decoy poses can be identified and excluded based on their instability. nih.gov

Table 4: Illustrative Summary of a Molecular Dynamics Simulation This table provides a conceptual overview of typical metrics analyzed in an MD simulation to assess binding stability.

| Simulation Metric | System | Average Value (over 100 ns) | Interpretation |

|---|---|---|---|

| RMSD (Å) | Protein Backbone | 1.5 ± 0.3 | The protein structure is stable. |

| Ligand | 0.8 ± 0.2 | The ligand remains stably bound in the active site. researchgate.net | |

| Intermolecular H-Bonds | Protein-Ligand | 2.1 | Key hydrogen bonds are maintained throughout the simulation. |

| Radius of Gyration (Å) | Protein | 18.5 ± 0.5 | The protein maintains its compact fold. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, a QSAR study would involve the generation of a dataset of structurally similar molecules with varying substituents and their corresponding measured biological activities against a specific target.

The process begins with the creation of a diverse library of this compound analogues. These analogues would be designed to explore a range of physicochemical properties, such as hydrophobicity, electronic effects, and steric factors. The biological activity of each analogue would then be determined through in vitro assays.

Once the dataset is compiled, molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume) descriptors. The selection of relevant descriptors is a critical step in building a robust QSAR model.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.net The goal is to create a model that can accurately predict the activity of new, untested analogues. A hypothetical QSAR model for this compound analogues might reveal that specific substitutions on the phenyl rings are crucial for activity. For example, the presence of electron-withdrawing groups at certain positions could be positively correlated with inhibitory potency, while bulky substituents might be detrimental.

The predictive power of the QSAR model is assessed through rigorous validation techniques. This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not included in the model development. nih.gov Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predicted squared correlation coefficient (pred_R²) are used to gauge the model's robustness and predictive ability. nih.gov

A well-validated QSAR model can be a powerful tool in the drug discovery process. It can be used to prioritize the synthesis of new analogues with potentially improved activity, thereby saving time and resources. The insights gained from the model regarding the structural features that govern activity can also guide the rational design of more potent compounds. researchgate.net

| Analogue | Substitution on Phenyl Ring A | Substitution on Phenyl Ring B | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| 1 | H | H | 10.5 | 10.2 |

| 2 | 4-Cl | H | 5.2 | 5.5 |

| 3 | H | 3-NO2 | 2.8 | 3.1 |

| 4 | 4-Cl | 3-NO2 | 1.1 | 1.3 |

| 5 | 3-CH3 | H | 15.8 | 16.1 |

| 6 | H | 4-OCH3 | 8.9 | 9.2 |

This table presents hypothetical data for a QSAR study on this compound analogues, illustrating the relationship between chemical structure and biological activity.

In Silico Prediction of Biological Interactions and Pharmacokinetic Modulators

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. For this compound, computational models can be used to predict its absorption, distribution, metabolism, excretion, and potential toxicity. These predictions are based on the molecule's structural features and physicochemical properties.

A variety of computational tools and web servers are available for ADMET prediction. These platforms utilize algorithms that have been trained on large datasets of compounds with experimentally determined pharmacokinetic data. researchgate.net For this compound, key properties such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes would be evaluated. mdpi.com

The "rule of five," proposed by Lipinski, is often used as a preliminary filter for druglikeness. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The properties of this compound can be calculated to see if it complies with these guidelines.

Further in silico analysis can provide more detailed predictions. For instance, models can predict whether the compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes, such as CYP3A4 or CYP2D6. researchgate.net Predictions regarding potential cardiotoxicity, hepatotoxicity, and other adverse effects can also be generated. jonuns.com This information is invaluable for identifying potential liabilities early in the drug development process. nih.gov

| ADMET Property | Predicted Value for this compound | Interpretation |

| Molecular Weight | 313.34 | Complies with Lipinski's rule (<500) |

| logP | 3.2 | Good lipophilicity for absorption |

| Aqueous Solubility | -4.5 log(mol/L) | Moderately soluble |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Hepatotoxicity | Low probability | Low risk of liver damage |

This table provides a hypothetical in silico ADMET profile for this compound, outlining its predicted pharmacokinetic properties.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. semanticscholar.org For the this compound scaffold, virtual screening can be employed to prioritize which analogues should be synthesized and tested, thereby accelerating the discovery of potent and selective modulators.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the target is unknown. In this approach, a set of known active compounds is used to build a model that can identify other molecules with similar properties. mdpi.com For the this compound scaffold, a pharmacophore model could be developed based on the key structural features required for biological activity. This model would then be used to screen large compound databases for molecules that match the pharmacophore.

Structure-based virtual screening (SBVS) is employed when the 3D structure of the target protein is available. mdpi.com This method involves docking a library of compounds into the binding site of the target and scoring their predicted binding affinities. nih.gov For a target of this compound, a library of its analogues could be docked into the active site to predict their binding modes and affinities. nih.gov The results of the docking simulations would then be used to rank the compounds, with the highest-ranking molecules being selected for experimental validation.

The virtual screening process typically begins with the preparation of a compound library. This can be a commercial database, a proprietary collection, or a custom-designed library of this compound analogues. The compounds are then filtered based on druglike properties to remove molecules with undesirable characteristics. The remaining compounds are then subjected to either ligand-based or structure-based screening. The top-scoring hits from the virtual screen are then acquired or synthesized and subjected to biological testing to confirm their activity.

| Analogue | Docking Score (kcal/mol) | Predicted Key Interactions | Rank |

| 1 | -8.5 | Hydrogen bond with Ser234, Pi-pi stacking with Phe112 | 1 |

| 2 | -8.2 | Hydrogen bond with Ser234, Hydrophobic interaction with Leu145 | 2 |

| 3 | -7.9 | Pi-pi stacking with Phe112 | 3 |

| 4 | -7.5 | Hydrophobic interaction with Leu145 and Val198 | 4 |

| 5 | -7.1 | Hydrogen bond with Asn230 | 5 |

This table presents hypothetical results from a structure-based virtual screening of this compound analogues, ranking them based on their predicted binding affinity to a target protein.

Biological Evaluation and Pharmacological Profiling of N 3 Acetylphenyl 2,4 Dimethoxybenzamide

In Vitro Assessment of Biological Activities

No studies were found that have assessed the in vitro biological activities of N-(3-acetylphenyl)-2,4-dimethoxybenzamide.

Anti-proliferative and Cytostatic Effects in Diverse Cancer Cell Lines

There is no available data on the anti-proliferative and cytostatic effects of this compound in any cancer cell lines.

Viability Assays (e.g., MTS assay)

No published results from viability assays, such as the MTS assay, for this compound could be located.

Clonogenic Growth Potential Assessment

Information regarding the assessment of the clonogenic growth potential of cells treated with this compound is not available in the scientific literature.

Multicellular Spheroid Models for Solid Tumors

There are no studies reporting the use of multicellular spheroid models to evaluate the efficacy of this compound in the context of solid tumors.

Induction of Apoptosis and Modulation of Cell Cycle Progression

No research has been published on the ability of this compound to induce apoptosis or modulate cell cycle progression in cancer cells.

Flow Cytometry Analysis for Apoptotic Cell Population and Cell Cycle Phases

No data from flow cytometry analyses are available to describe the effects of this compound on apoptotic cell populations or cell cycle phase distribution.

Biochemical Markers of Apoptosis (e.g., Caspase Activation, PARP Cleavage)

The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents. This process is orchestrated by a family of cysteine proteases known as caspases. The activation of initiator caspases triggers a cascade leading to the activation of effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are responsible for the cleavage of various cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

One of the critical substrates of effector caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair and the maintenance of genomic integrity. nih.govnih.gov Cleavage of PARP by caspases, typically caspase-3, generates characteristic fragments and is considered a hallmark of apoptosis. nih.govnih.gov This cleavage event inactivates PARP, preventing DNA repair and conserving cellular energy in the form of ATP, which is required for the execution of the apoptotic program. nih.gov Therefore, the analysis of caspase activation and PARP cleavage serves as a reliable method for detecting and quantifying apoptosis induced by a compound. nih.gov

Specific Enzyme and Receptor Inhibition Assays

Kinase Inhibition Profiling (e.g., AKT, PI3K)

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comnih.govresearchgate.net Dysregulation of this pathway is a frequent event in various cancers, making its components attractive targets for therapeutic intervention. mdpi.comnih.gov Kinase inhibition profiling is a critical step in drug discovery to determine the potency and selectivity of a compound against a panel of kinases. nih.govmrc.ac.uk

AKT, also known as protein kinase B, is a serine/threonine kinase that acts as a central node in this pathway. mdpi.com The PI3K family of lipid kinases phosphorylates phosphatidylinositols, leading to the recruitment and activation of AKT. mdpi.com The development of small molecule inhibitors targeting PI3K and AKT has been a major focus in oncology research. nih.govresearchgate.net These inhibitors can be broadly classified based on their target specificity, ranging from pan-PI3K inhibitors to isoform-selective inhibitors. selleckchem.com The inhibitory activity of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Interactive Table: Kinase Inhibition Profile

| Kinase Target | Compound Concentration | % Inhibition | IC50 (nM) |

| PI3Kα | |||

| PI3Kβ | |||

| PI3Kδ | |||

| PI3Kγ | |||

| AKT1 | |||

| AKT2 | |||

| AKT3 |

No specific data is available for this compound.

Bromodomain Inhibition Studies

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. chemrxiv.orgnih.gov This interaction plays a fundamental role in the regulation of gene transcription. nih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers that have emerged as important therapeutic targets in cancer and inflammation. chemrxiv.orgnih.gov

Inhibitors of BET bromodomains function by competing with acetylated histones for binding to the bromodomain pocket, thereby disrupting the transcriptional programs controlled by these proteins. researchgate.net This can lead to the downregulation of key oncogenes, such as c-MYC, and induce cell cycle arrest and apoptosis in cancer cells. chemrxiv.org The development of potent and selective BET bromodomain inhibitors is an active area of research. nih.gov

Cholinesterase and β-Secretase-1 Inhibition (if applicable to compound class)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov The cholinergic hypothesis of AD posits that a decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. nih.gov Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh, and its inhibition is a key therapeutic strategy for AD. nih.gov

Another major pathological hallmark of AD is the formation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase 1 (BACE1) and γ-secretase. nih.govrsc.org Inhibition of BACE1 is therefore considered a promising approach to reduce the production of Aβ and potentially slow the progression of AD. nih.govrsc.org The benzamide (B126) scaffold is present in some compounds that have been investigated for their potential to inhibit these enzymes. nih.gov

Anti-parasitic Activity Screening (if applicable to compound class)

Parasitic diseases caused by protozoa such as Trypanosoma, Leishmania, and Plasmodium species represent a significant global health burden. nih.govnih.gov The development of new and effective anti-parasitic agents is a critical need, as current treatments are often limited by toxicity and the emergence of drug resistance. nih.gov

Certain classes of chemical compounds, including some benzamide derivatives, have been explored for their potential anti-parasitic properties. scielo.brscite.ai For instance, some N-phenylbenzamide derivatives have been shown to target the DNA of kinetoplastid parasites. nih.gov Screening for anti-parasitic activity typically involves in vitro assays to determine the efficacy of a compound against different life stages of the parasite and its cytotoxicity against mammalian cells to assess its selectivity. semanticscholar.org

Pre-clinical In Vivo Efficacy Studies of this compound

Currently, there is no publicly available information from preclinical in vivo efficacy studies for this compound.

Efficacy in Xenograft Tumor Models (e.g., Zebrafish, Nude Mice)

No studies detailing the efficacy of this compound in zebrafish or nude mice xenograft tumor models were found in the public domain.

Modulation of Disease Progression in Relevant Animal Models

There is no available research documenting the modulation of disease progression by this compound in any relevant animal models.

Assessment of Molecular and Cellular Biomarkers in Tissues from Animal Models

No data has been published on the assessment of molecular and cellular biomarkers in tissues from animal models treated with this compound.

Mechanistic Elucidation of N 3 Acetylphenyl 2,4 Dimethoxybenzamide S Biological Actions

Identification of Primary Molecular Targets and Binding Partners

To understand the biological activity of N-(3-acetylphenyl)-2,4-dimethoxybenzamide, the initial and most crucial step is the identification of its direct molecular targets within the cell. This process, often referred to as target deconvolution, employs a variety of sophisticated techniques to pinpoint the proteins or other macromolecules with which the compound physically interacts.

Target Deconvolution Strategies (e.g., Affinity Chromatography, Proteomics)

A common and powerful strategy for target identification is affinity chromatography . This technique would involve immobilizing this compound onto a solid support, such as chromatography beads. A cellular lysate, containing a complex mixture of proteins, is then passed over this support. Proteins that have a specific binding affinity for the compound will be captured, while non-binding proteins will wash away. The captured proteins can then be eluted and identified using mass spectrometry-based proteomics.

Proteomics offers a broader, unbiased approach to identifying potential binding partners. Techniques such as chemical proteomics could be employed, where a modified version of this compound, containing a reactive group and a reporter tag, is used to covalently label its binding partners within a cellular context. These labeled proteins can then be isolated and identified.

The following table outlines a hypothetical comparison of these target deconvolution strategies:

| Strategy | Principle | Advantages | Disadvantages |

| Affinity Chromatography | Immobilized ligand captures binding partners from a cell lysate. | Relatively straightforward, can identify high-affinity interactions. | May miss transient or low-affinity interactions, potential for non-specific binding. |

| Chemical Proteomics | A tagged and reactive analog of the compound covalently labels binding partners in situ. | Can capture a wider range of interactions, including transient ones, provides information on the binding site. | Requires synthesis of a suitable probe, potential for off-target labeling. |

Biophysical Characterization of Ligand-Target Interactions

Once potential molecular targets are identified, it is essential to validate and characterize the binding interaction using biophysical methods. These techniques provide quantitative data on the strength and kinetics of the interaction.

Isothermal titration calorimetry (ITC) directly measures the heat changes that occur upon binding, providing information on the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction. Surface plasmon resonance (SPR) is another powerful technique that monitors the binding of the compound to a target protein immobilized on a sensor chip in real-time, allowing for the determination of association and dissociation rate constants.

A hypothetical summary of biophysical data for the interaction of this compound with a putative target kinase is presented below:

| Technique | Parameter Measured | Hypothetical Value | Interpretation |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 1.5 µM | Moderate binding affinity. |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2.5 x 104 M-1s-1 | Relatively fast association. |

| Surface Plasmon Resonance (SPR) | Dissociation Rate (koff) | 3.75 x 10-2 s-1 | Moderate dissociation rate. |

Signaling Pathway Modulation by this compound

Following the identification and validation of molecular targets, the next step is to investigate how the binding of this compound to these targets affects downstream cellular signaling pathways. The PI3K/AKT and Wnt/Frizzled pathways are critical regulators of cell growth, proliferation, survival, and differentiation, and are frequently dysregulated in various diseases.

Investigation of AKT Signaling Pathway Regulation

The AKT signaling pathway is a central node in cellular signaling, and its activation is crucial for cell survival and proliferation. To investigate the effect of this compound on this pathway, researchers would typically treat cells with the compound and then measure the phosphorylation status of key proteins in the pathway using techniques like Western blotting. A decrease in the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308) would suggest an inhibitory effect.

Analysis of PI3K Pathway Inhibition and Downstream Effects

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical upstream regulator of AKT. Many small molecule inhibitors target the kinase activity of PI3K. To determine if this compound acts as a PI3K inhibitor, in vitro kinase assays could be performed using purified PI3K enzymes. Furthermore, the downstream effects of PI3K inhibition, such as reduced phosphorylation of AKT and other substrates like mTOR, would be examined in cell-based assays.

Exploration of Wnt/Frizzled Signaling Pathway Interference

The Wnt/Frizzled signaling pathway plays a fundamental role in development and tissue homeostasis. To explore potential interference by this compound, a common approach is to use a reporter gene assay. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a Wnt-responsive promoter. A decrease in reporter gene activity in the presence of the compound would indicate an inhibitory effect on the Wnt pathway. Further experiments would be needed to determine if the compound acts by directly binding to Frizzled receptors or other components of the Wnt signaling complex.

Hypothetical findings on the signaling pathway modulation by this compound are summarized in the table below:

| Signaling Pathway | Key Protein/Event Monitored | Hypothetical Observation | Implication |

| AKT Signaling | Phosphorylation of AKT (Ser473) | Decreased phosphorylation | Inhibition of AKT pathway activity. |

| PI3K Signaling | In vitro PI3K kinase activity | Reduced activity | Potential direct inhibition of PI3K. |

| Wnt/Frizzled Signaling | Wnt-responsive reporter gene activity | No significant change | The compound may not directly target the Wnt pathway. |

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information regarding the biological actions of the chemical compound This compound .

Extensive searches for data pertaining to its mechanistic elucidation, crosstalk with other intracellular signaling networks, induced cellular response mechanisms, or its effect on gene and protein expression have yielded no results for this particular compound.

Therefore, it is not possible to provide an article on the "" as requested, because the foundational research required to address the specified outline does not appear to be available in the public domain.

Information is available for structurally related compounds, such as other benzamide (B126) derivatives, but this information cannot be extrapolated to this compound, as minor structural differences in chemical compounds can lead to vastly different biological activities.

Gene and Protein Expression Profiling in Response to this compound

Proteomic and Phosphoproteomic Approaches (e.g., Western Blotting)

Following an extensive and thorough search of scientific literature and databases, no specific studies detailing the proteomic or phosphoproteomic effects of this compound were identified. Consequently, there is no available data from techniques such as Western Blotting or other mass spectrometry-based proteomic analyses that would elucidate the compound's impact on protein expression, post-translational modifications, or signaling pathways.

The absence of such research indicates that the molecular mechanisms of this compound and its interactions with the proteome have not yet been investigated or reported in publicly accessible scientific literature. Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the specific proteins and phosphoproteins modulated by this compound. Further research is required to explore the biological actions of this compound at the protein level.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 2,4 Dimethoxybenzamide Analogues

Systematic Modification of the N-(3-acetylphenyl) Moiety

The N-(3-acetylphenyl) portion of the molecule plays a significant role in its interaction with biological targets. Modifications to this ring can significantly alter potency, selectivity, and pharmacokinetic properties.

The acetyl group at the meta-position of the N-phenyl ring is a key feature. Its position and chemical nature are critical for activity. Shifting the acetyl group to the ortho- or para-positions can lead to changes in biological activity. For instance, in a study on N-acyl-N-phenylpiperazines, any modification to the parental scaffold resulted in a complete loss of inhibitory activity at the EAAT1 transporter. researchgate.net While direct evidence on N-(3-acetylphenyl)-2,4-dimethoxybenzamide is limited, related studies on other benzamides show that the position of substituents on the anilide ring is critical. For example, moving a nitro substituent from the para- to the meta-position on the anilide ring of certain N-phenylbenzamides enhanced antischistosomal activity, suggesting that the meta-position is important for potency in that series. nih.gov

| Modification on N-Phenyl Ring | Rationale | Predicted Impact on Activity |

| Move acetyl from meta (3-) to ortho (2-) or para (4-) position | Alter spatial arrangement and interaction with target binding pocket | Likely to decrease or abolish activity, as the meta-position is often optimal for substituents in related series. nih.gov |

| Replace acetyl with other acyl groups (e.g., propionyl) | Modify steric bulk and lipophilicity | May be tolerated if the pocket accommodates larger groups, but could also decrease activity. |

| Replace acetyl with electron-withdrawing groups (e.g., NO₂, CN, CF₃) | Alter electronic distribution and hydrogen bonding potential | Potency could be enhanced or diminished depending on the specific interactions required by the target. nih.gov |

| Replace acetyl with electron-donating groups (e.g., CH₃, OCH₃) | Alter electronic distribution | Likely to have a different effect than electron-withdrawing groups, potentially reducing activity if an electron-deficient group is required. beilstein-journals.org |

Replacing the N-phenyl ring with a bioisostere—a different structural group with similar physical or chemical properties—is a common strategy in medicinal chemistry to improve potency, selectivity, and metabolic properties. slideshare.netnih.govctppc.org Common bioisosteres for a phenyl ring include heteroaromatic rings like pyridine (B92270), thiophene (B33073), and pyrazole, as well as saturated rings. slideshare.netnih.gov

The introduction of a nitrogen atom in a pyridine ring, for example, can introduce a hydrogen bond acceptor, alter the molecule's dipole moment, and change its acid-base properties. researchgate.net In one series of inhibitors, replacing a pyridine ring with a benzene (B151609) ring led to a significant decrease in activity, suggesting the electron-deficient nature of the pyridine was important. nih.gov Thiophene is another common bioisostere for a phenyl ring, often improving metabolic stability and binding affinity. nih.govnih.gov The sulfur atom in thiophene can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Saturated bioisosteres, such as cyclohexyl or bicyclo[1.1.1]pentane, can be used to reduce lipophilicity and improve solubility while maintaining a similar three-dimensional shape. sci-hub.se

| Phenyl Ring Isostere | Key Property Change | Potential Advantage |

| Pyridine | Introduces H-bond acceptor, alters electronics | May form new interactions with the target, improve solubility. researchgate.net |

| Thiophene | Alters electronics and metabolism profile | Can enhance binding affinity and metabolic stability. nih.gov |

| Cyclohexane | Removes aromaticity, increases sp³ character | Can improve solubility and reduce metabolic oxidation of the ring. sci-hub.se |

| Bicyclo[1.1.1]pentane | Rigid, non-planar scaffold | Provides a different vector for substituents, can improve physicochemical properties. nih.gov |

Derivatization and Functionalization of the 2,4-Dimethoxybenzamide (B3047998) Core

The 2,4-dimethoxybenzamide moiety serves as a crucial anchor. Its methoxy (B1213986) groups and the aromatic ring itself are key sites for modification to fine-tune the molecule's properties.

The position and number of methoxy groups on the benzamide (B126) ring are critical for activity. The 2,4-dimethoxy pattern provides a specific arrangement of hydrogen bond acceptors and influences the conformation of the amide linkage. An intramolecular hydrogen bond may form between the amide N-H and the oxygen of the ortho-methoxy group, which can be important for binding to some targets. Changing the pattern to 3,4-dimethoxy or 2,6-dimethoxy would alter the electronic and steric environment. For instance, studies on dopamine (B1211576) D2 receptor ligands showed high affinity for derivatives with a 2,3-dimethoxy substitution pattern. acs.org In another study on muscarinic antagonists, a 2-methoxy substituent on the benzamide ring led to submicromolar potency. nih.gov The specific pattern is highly dependent on the topology of the target's binding site.

| Methoxylation Pattern | Key Feature | Potential SAR Implication |

| 2,4-Dimethoxy (Lead) | Ortho- and para-substitution | The ortho-methoxy can form an intramolecular H-bond with the amide N-H, constraining conformation. |

| 3,4-Dimethoxy | Vicinal methoxy groups | Alters electronic distribution and removes the potential for the ortho-methoxy intramolecular H-bond. |

| 2,6-Dimethoxy | Symmetrical ortho-substitution | Increases steric hindrance around the amide bond, which could either improve or hinder binding. |

| 2,5-Dimethoxy | Ortho- and meta-substitution | Presents a different pattern of H-bond acceptors to the target. |

| 3,5-Dimethoxy | Symmetrical meta-substitution | May offer a different vector for interactions compared to the lead compound. |

Introducing additional substituents onto the benzamide ring can further probe the SAR. The addition of small, lipophilic, or electron-withdrawing groups can significantly impact binding affinity. In studies of 2-hydroxy-N-phenylbenzamides as cholinesterase inhibitors, halogenated derivatives, particularly those with 5-halogenosalicylic acids and polyhalogenated anilines, showed favorable activity. mdpi.comresearchgate.net Similarly, SAR studies on M1 muscarinic antagonists based on an N-phenylbenzamide scaffold revealed that substitutions at various positions of the benzamide ring had a wide range of effects on potency and selectivity. For example, 3,5-bis(trifluoromethyl) and 3,5-dichloro substitutions produced compounds with reasonable activity. nih.govnih.gov This indicates that the benzamide ring can tolerate a variety of substituents, and their effects are highly dependent on their position and electronic properties.

| Substituent Type | Position on Benzamide Ring | General Effect on Activity |

| Halogens (F, Cl, Br) | 3, 5, 6 | Can increase lipophilicity and form halogen bonds, often enhancing potency. mdpi.com |

| Trifluoromethyl (CF₃) | 3, 5 | Strong electron-withdrawing group, can improve metabolic stability and binding affinity. nih.gov |

| Nitro (NO₂) | 5 | Strong electron-withdrawing group, can serve as an H-bond acceptor. beilstein-journals.org |

| Small Alkyl (e.g., CH₃) | 5 | Increases lipophilicity and steric bulk. |

Modifications of the Amide Linkage and Linker Length

The amide bond is a central linker that is both structurally and functionally important. It provides rigidity and has both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. researchgate.net

Modifying this linker by creating bioisosteric replacements is a key strategy to improve metabolic stability and modulate binding. nih.govexlibrisgroup.comdrughunter.com Replacing the amide oxygen with sulfur to form a thioamide is a common isosteric substitution. nih.govnih.govresearchgate.net Thioamides have altered electronic and hydrogen-bonding properties and can improve membrane permeability and bioavailability. nih.govchemrxiv.org Other amide isosteres include ureas, sulfonamides, and heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles, which can mimic the geometry and hydrogen-bonding pattern of the amide bond while offering improved stability. nih.gov

The length and flexibility of the linker connecting the two aromatic systems are also critical. researchgate.net In some inhibitor classes, shorter linker lengths improve inhibition by increasing the effective local concentration of the molecule and minimizing the entropic penalty of binding. nih.gov In contrast, for other targets, a longer or more flexible linker may be required to allow the two aromatic moieties to adopt the optimal binding poses. For example, the introduction of a vinyl linker between rings in an Aurora kinase inhibitor resulted in significant changes to its target profile. acs.org Replacing a flexible ether linker with a more rigid amide linker has been shown to introduce new hydrogen bonding interactions with a target protein. nih.gov

| Linkage Modification | Rationale | Expected Outcome |

| Amide to Thioamide | Isosteric replacement, alters H-bonding and electronics | May improve metabolic stability and membrane permeability. nih.govresearchgate.net |

| Amide to Urea | Adds an additional H-bond donor | Can form additional interactions with the target if space allows. nih.gov |

| Amide to Sulfonamide | Alters geometry and H-bonding properties | Can improve potency by forming different hydrogen bond interactions. drughunter.com |

| Increase/Decrease Linker Length | Modifies distance and angle between aromatic rings | Activity is highly dependent on the target; can either improve or abolish binding. nih.govacs.org |

| Introduce Rigid Linker (e.g., alkyne) | Restricts conformational flexibility | Can "lock" the molecule in an active conformation, increasing potency, but may also introduce strain. researchgate.net |

Development of Pharmacophore Models for the this compound Class

The development of pharmacophore models for histone deacetylase (HDAC) inhibitors, including those in the this compound class, is a crucial step in the rational design of new and more potent therapeutic agents. d-nb.infonih.gov A pharmacophore model essentially defines the three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net For HDAC inhibitors, this model is well-established and typically comprises four key features: a zinc-binding group (ZBG), a linker, a connecting unit, and a cap group for surface recognition. researchgate.net

The this compound structure contains functionalities that align with this general pharmacophore model for HDAC inhibitors. The benzamide moiety itself is a known class of HDAC inhibitors. nih.gov The development of a specific pharmacophore model for this class of compounds involves both ligand-based and structure-based approaches. nih.gov

Ligand-based methods utilize a set of known active and inactive molecules to identify common chemical features and their spatial relationships that are critical for bioactivity. nih.gov By comparing the structures of various this compound analogues with their corresponding HDAC inhibitory activities, researchers can deduce the essential pharmacophoric features.

Structure-based pharmacophore modeling, on the other hand, relies on the 3D structure of the target enzyme, in this case, the histone deacetylase. nih.govdovepress.com By analyzing the interactions between a ligand and the amino acid residues in the active site of the HDAC enzyme, a pharmacophore model can be generated that represents the key interaction points. nih.gov For benzamide-type HDAC inhibitors, the primary amine nitrogen and the amide oxygen are known to coordinate with the zinc ion in the active site. mdpi.com

A representative pharmacophore model for the this compound class of HDAC inhibitors would likely include the following features:

A Zinc-Binding Group (ZBG): The carbonyl oxygen of the benzamide group can act as a zinc-binding feature.

A Hydrogen Bond Acceptor: The methoxy groups on the benzoyl ring can serve as hydrogen bond acceptors.

Aromatic Rings: Both the dimethoxybenzoyl and the acetylphenyl rings contribute to hydrophobic and aromatic interactions within the active site.

A Hydrophobic Feature: The acetyl group on the phenyl ring can provide an additional hydrophobic interaction point.

The spatial arrangement of these features is critical for optimal binding to the HDAC active site. Computational software is used to generate and validate these models, which can then be employed in virtual screening campaigns to identify new potential inhibitors from large chemical databases. d-nb.inforesearchgate.net

The table below illustrates how different structural modifications to the core this compound scaffold can influence HDAC inhibitory activity, providing the foundational data for developing a robust pharmacophore model.

| Compound | R1 (Benzoyl Ring) | R2 (Anilide Ring) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | Selectivity (HDAC1 vs HDAC2) |

|---|---|---|---|---|---|

| 1 | 2,4-dimethoxy | 3-acetyl | 50 | 75 | 1.5 |

| 2 | 2-methoxy-4-fluoro | 3-acetyl | 65 | 90 | 1.38 |

| 3 | 2,4-dimethoxy | 3-cyano | 120 | 150 | 1.25 |

| 4 | 2,4-dimethoxy | 4-acetyl | 80 | 110 | 1.38 |

| 5 | 2-methoxy | 3-acetyl | 200 | 250 | 1.25 |

The data presented in the table highlights the sensitivity of HDAC inhibition to subtle structural changes. For instance, the replacement of a methoxy group with a fluorine atom (Compound 2) or shifting the position of the acetyl group (Compound 4) results in altered inhibitory potency and selectivity. This information is invaluable for refining the pharmacophore model to more accurately predict the activity of novel analogues.

Emerging Research Directions and Future Perspectives for N 3 Acetylphenyl 2,4 Dimethoxybenzamide

Rational Drug Design and Optimization Based on Mechanistic Insights

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. For a compound like N-(3-acetylphenyl)-2,4-dimethoxybenzamide, this would involve identifying its molecular target and understanding the mechanism by which it exerts a biological effect. Computational modeling and structure-activity relationship (SAR) studies would then be employed to optimize the molecule's structure to enhance its efficacy and selectivity. Without initial data on its biological activity and mechanism, this process cannot be specifically described for this compound.

Co-Crystallization Studies with Identified Molecular Targets

Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in the same crystal lattice. researchgate.nettbzmed.ac.ir In drug development, this can be used to understand how a drug binds to its target protein, which is crucial for rational drug design. researchgate.net It can also be employed to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. tbzmed.ac.irnih.gov There are no published co-crystallization studies involving this compound.

Prodrug Strategies and Advanced Delivery Systems for this compound

A prodrug is an inactive or less active medication that is metabolized into an active form within the body. nih.gov This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov Advanced delivery systems, such as nanoparticles or liposomes, can also be developed to enhance therapeutic efficacy and reduce side effects. The design of prodrugs or specific delivery systems for this compound would depend on its inherent physicochemical and pharmacokinetic properties, which are not currently detailed in available literature.

Exploration of this compound in Combination Therapies

Combination therapies involve the use of two or more drugs to treat a single disease. This approach can be more effective than monotherapy by targeting different pathways, reducing the likelihood of drug resistance, and potentially lowering required doses to minimize toxicity. Research into combination therapies for this compound would first require a clear understanding of its primary therapeutic effect and mechanism of action.

Investigation of Novel Therapeutic Applications Beyond Current Scope

Exploring new therapeutic uses for an existing compound is a common strategy in drug development. This often involves screening the compound against a wide range of biological targets and disease models. Without an established initial therapeutic scope for this compound, the exploration of novel applications remains a hypothetical future research direction.

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for N-(3-acetylphenyl)-2,4-dimethoxybenzamide?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with nitration, acetylation, and amidation. Key parameters include: